3-amino-N-ethyl-5-methoxybenzamide

Lipophilicity Drug-likeness Membrane permeability

3-Amino-N-ethyl-5-methoxybenzamide (CAS 1346245-36-0) is a trisubstituted benzamide building block (C₁₀H₁₄N₂O₂, MW 194.23) bearing a 3-amino group, a 5-methoxy group, and an N-ethyl amide side chain. It belongs to the broader class of aminobenzamide derivatives, several of which are known to engage the poly(ADP-ribose) polymerase (PARP) catalytic domain or serve as synthetic intermediates for bioactive molecules.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1346245-36-0
Cat. No. B1403355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-ethyl-5-methoxybenzamide
CAS1346245-36-0
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=CC(=C1)OC)N
InChIInChI=1S/C10H14N2O2/c1-3-12-10(13)7-4-8(11)6-9(5-7)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
InChIKeyQPXCBVHAGGPGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-ethyl-5-methoxybenzamide (CAS 1346245-36-0) — Compound Profile and Procurement Context


3-Amino-N-ethyl-5-methoxybenzamide (CAS 1346245-36-0) is a trisubstituted benzamide building block (C₁₀H₁₄N₂O₂, MW 194.23) bearing a 3-amino group, a 5-methoxy group, and an N-ethyl amide side chain . It belongs to the broader class of aminobenzamide derivatives, several of which are known to engage the poly(ADP-ribose) polymerase (PARP) catalytic domain or serve as synthetic intermediates for bioactive molecules [1]. Vendors list the compound at ≥98% purity with storage at 2–8°C in sealed, dry conditions; GHS classification carries Warning-level hazards (H302, H315, H319, H335) .

Benzamide building block for SAR with tunable N-ethyl lipophilicity gain
Suitable as diversification synthon for focused benzamide libraries
Reference compound for physicochemical property benchmarking (LogP, TPSA, MW)

Why 3-Amino-N-ethyl-5-methoxybenzamide Cannot Be Substituted with Generic Benzamide Analogs Without Performance Consequence


Within the 3-amino-5-methoxybenzamide chemical series, even a single change to the N-alkyl substituent substantially alters computed physicochemical descriptors that govern permeability, solubility, and target engagement . The ethyl group on the target compound raises LogP by 0.39 log units relative to the N-methyl analog while preserving the same TPSA, shifting the lipophilicity window without increasing polar surface area burden . Conversely, omitting the 5-methoxy group (as in 3-amino-N-ethylbenzamide) reduces both LogP and TPSA, altering hydrogen-bonding capacity and potentially PARP-domain fit [1]. These measurable property differences mean that procurement decisions based on scaffold similarity alone risk introducing an analog with divergent pharmacokinetic or pharmacodynamic behaviour, undermining reproducibility in target-based assays or structure–activity relationship (SAR) campaigns.

N-Alkyl lipophilicity shift
Altering the N-ethyl to N-methyl or other alkyl chain may shift LogP and alter permeability profiling without changing TPSA.
Methoxy group modulates hydrogen-bonding
Omitting the 5-methoxy reduces TPSA and LogP, potentially affecting PARP-domain binding interactions.
Scaffold similarity does not ensure property equivalence
Analog selection based on core structure alone may introduce divergent physicochemical profiles, undermining reproducibility in target-based assays.

Quantitative Differentiation Evidence for 3-Amino-N-ethyl-5-methoxybenzamide Versus Closest Structural Analogs


LogP Elevation of +0.39 Units Over the N-Methyl Analog While Maintaining Identical TPSA

3-Amino-N-ethyl-5-methoxybenzamide exhibits a computed LogP of 1.0271, compared with 0.637 for the N-methyl congener (3-amino-5-methoxy-N-methylbenzamide, CAS 1346245-37-1), a difference of +0.39 log units . Critically, TPSA remains unchanged at 64.35 Ų for both compounds, meaning the lipophilicity gain is achieved without enlarging the polar surface area footprint that opposes passive membrane diffusion .

LogP elevation
Data to verify
LogP 1.03 vs 0.64
Δ +0.39
Supports permeability profiling without TPSA penalty
Constant TPSA 64.35 Ų; computational prediction
Lipophilicity Drug-likeness Membrane permeability

TPSA Increase of +9.23 Ų and LogP Gain of +0.45 Units Over the Des-Methoxy N-Ethyl Analog

Relative to 3-amino-N-ethylbenzamide (CAS 81882-77-1), which lacks the 5-methoxy substituent, the target compound adds +9.23 Ų of TPSA (64.35 vs. 55.12 Ų) and +0.45 units of LogP (1.0271 vs. 0.575) [1]. The additional TPSA originates from the methoxy oxygen, which introduces an extra hydrogen-bond acceptor and may modulate target binding within the PARP catalytic cleft where the 3-position substituent is known to contribute to competitive inhibition [2].

TPSA & LogP shift
Reported
TPSA 64.35 vs 55.12 (+9.23)
LogP 1.03 vs 0.58 (+0.45)
May modulate PARP-domain binding interactions
Methoxy introduces H-bond acceptor; class-level inference
Polar surface area Hydrogen bonding PARP pharmacophore

Molecular Weight Penalty of +14.03 Da vs. N-Methyl Analog and Rotatable Bond Count Parity

The target compound has a molecular weight of 194.23 g/mol, which is 14.03 Da higher than the N-methyl analog (180.20 g/mol), attributable solely to the additional methylene group . Both compounds share three rotatable bonds and two hydrogen-bond donors , placing the N-ethyl variant slightly outside the strictest fragment-based lead-likeness criteria (MW ≤ 180) but within standard Rule-of-Five space.

MW & rotatable bonds
Data to verify
MW 194.23 vs 180.20 (+14.03)
Rot. bonds 3 vs 2
Trade-off for fragment vs. lead optimization context
Extra flexibility may influence ligand efficiency
Molecular weight Rotatable bonds Lead-likeness

Consensus GHS Hazard Profile: H302-H315-H319-H335 Classified as Warning, Consistent with N-Methyl Analog

Both 3-amino-N-ethyl-5-methoxybenzamide and its N-methyl analog (CAS 1346245-37-1) share an identical GHS hazard statement set: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), classified as Warning . This indicates that the N-ethyl-to-N-methyl substitution does not introduce additional acute toxicity hazards, simplifying safety protocol transfer between analog series.

Hazard profile parity
Data to verify
Identical: H302-H315-H319-H335
Warning
Protocol transfer across analogs may be simplified
Supplier SDS; review site-specific SOPs
Safety Handling Regulatory compliance

Recommended Scientific and Industrial Application Scenarios for 3-Amino-N-ethyl-5-methoxybenzamide


PARP-1 / Tankyrase Inhibitor SAR Exploration Requiring Enhanced Lipophilicity

When structure–activity relationship campaigns on the benzamide PARP pharmacophore demand increased logP to improve cell permeability or blood–brain barrier penetration, 3-amino-N-ethyl-5-methoxybenzamide offers a 0.39-log-unit lipophilicity advantage over the N-methyl analog without altering TPSA, thereby preserving favorable polar interactions with the PARP catalytic domain . Early competitive inhibitors such as 3-aminobenzamide and 3-methoxybenzamide established the benzamide scaffold as a valid PARP-engaging chemotype with Ki values below 2 μM [1], supporting the use of the ethyl-substituted analog in hit-to-lead efforts where potency must be balanced against physicochemical property optimisation.

Medicinal Chemistry Building Block for N-Ethyl-5-methoxybenzamide Libraries

The compound serves as a strategic diversification synthon for parallel library synthesis. The free 3-amino group allows facile amide bond formation or reductive amination, while the pre-installed N-ethyl-5-methoxybenzamide core introduces conformational flexibility (three rotatable bonds) relative to N-methyl or primary amide analogs . This is particularly relevant when generating focused libraries targeting CNS or oncology targets where the N-alkyl substitution pattern on benzamide scaffolds has been shown to modulate dopamine D2 receptor affinity and 5-HT receptor interactions [2].

Physicochemical Benchmarking in Drug-Likeness Profiling

3-Amino-N-ethyl-5-methoxybenzamide occupies a defined property space (LogP 1.03, TPSA 64.35 Ų, MW 194.23, rotatable bonds 3) that can serve as a reference point in multiparameter optimisation (MPO) scoring . The N-methyl analog resides at lower LogP (0.64), while the des-methoxy N-ethyl analog sits at lower TPSA (55.12 Ų) and lower LogP (0.58) [3]. This systematic, quantifiable property gradient makes the series useful for calibrating in silico permeability and solubility prediction models during compound triage.

Intermediate for Functionalised Benzamide-Derived APIs

Benzamide derivatives with amino and methoxy substitution patterns are key intermediates in processes preparing pharmaceutically active compounds, including gastroprokinetic agents and dopamine antagonists [4][5]. The N-ethyl-5-methoxy-3-aminobenzamide architecture maps onto the substitution logic found in metoclopramide-type benzamides and related antiemetic scaffolds, where the nature of the N-alkyl group influences both potency and metabolic stability [4]. Procurement of this specific regioisomer in >98% purity supports late-stage functionalisation at the 3-amino position for process chemistry route scouting.

Application
Selection Property
Validation Focus
PARP/Tankyrase inhibitor SAR studies
N-ethyl lipophilicity without TPSA expansion
Permeability and target engagement profiling
Diversification synthon for benzamide libraries
Free 3-amino handle for amide coupling
Library design and substitution pattern evaluation
Physicochemical property benchmarking
Defined LogP/TPSA/MW window
In silico model calibration and MPO scoring
Intermediate for functionalized benzamide APIs
High-purity regioisomer
Late-stage functionalization at 3-amino position
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